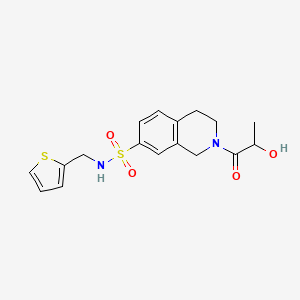

![molecular formula C14H10BrN3O2 B5524421 4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves complex reactions that often require catalysts like palladium to facilitate cascade reactions. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridines showcases the intricate steps involved, including C-H bond activation and CO insertion (Zhang, Fan, & Zhang, 2016).

Molecular Structure Analysis

The molecular structure of compounds within this category often features complex fused rings and heterocyclic systems. Studies involving single-crystal X-ray diffraction and spectroscopic methods, such as FT-IR, are crucial for determining the precise structure. For example, the characterization of novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) through spectral data and theoretical calculations highlights the importance of these methods (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine derivatives are varied, ranging from ring closures to nucleophilic attacks. The reactivity of such compounds can be influenced significantly by their molecular structure, as seen in the formation of 1,3,4-oxadiazoles and pyridines through specific synthetic pathways. Reactivity descriptors and bond analysis, such as those conducted using natural bond orbital (NBO) analysis, provide insight into the chemical behavior of these molecules (Eshimbetov, Tojiyev, & Zi̇yaev, 2017).

Scientific Research Applications

Synthesis and Characterization

Novel Derivatives and Their Properties : Research into 1,3,4-oxadiazole derivatives, such as the one mentioned, has shown significant interest due to their diverse applications. For instance, studies on 1,3,4-Oxadiazolecopper(II) derivatives derived from thiosemicarbazone complexes highlight the synthesis of complex compounds with potential for varied applications, including magnetic and structural properties (Gómez-Saiz et al., 2003).

Antimicrobial Activities : Compounds incorporating 1,2,4-oxadiazol-3-yl structures have been evaluated for their antimicrobial activities. For example, synthesis and microbiological evaluation of new Naphthalene-1,4-diones with oxadiazole fragments showed potential antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents (Voskienė et al., 2012).

Material Science and Catalysis

- Corrosion Inhibition : Aryl pyrazolo pyridines, which share a structural similarity with the compound , have been studied for their corrosion inhibition properties on metals in acidic environments. This application is crucial for protecting industrial machinery and infrastructure from corrosion-related damage (Sudheer & Quraishi, 2015).

properties

IUPAC Name |

5-[(4-bromophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c15-11-1-3-12(4-2-11)19-9-13-17-14(18-20-13)10-5-7-16-8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOUCPNNCCULIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)

![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)

![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)

![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)